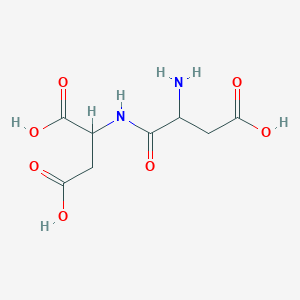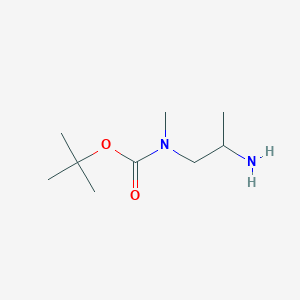
Tert-butyl 2-aminopropyl(methyl)carbamate
Descripción general
Descripción
Tert-butyl 2-aminopropyl(methyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl group, an aminopropyl side chain, and a methyl carbamate functional group. This compound is relevant in the field of organic chemistry due to its utility in the synthesis of complex molecules, including pharmaceuticals.
Synthesis Analysis
The synthesis of this compound and related compounds has been explored through various methods. For instance, the Dirhodium(II)-catalyzed C-H amination reaction of a related silyloxy methylpropyl carbamate has been shown to proceed smoothly, yielding oxazolidinone derivatives, which can be further converted into monoprotected 2-amino-2-methyl-1,3-propanediols . Another approach involves the radical oxidation of amides with tert-butylperoxyiodanes, leading to the formation of imides or tert-butylperoxyamide acetals . Additionally, the use of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder has been demonstrated to yield functionalized carbamates after hydrolysis .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its tert-butyl group, which imparts steric bulk, and its carbamate moiety, which is a common functional group in organic chemistry. The molecular structure has been studied and confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .
Chemical Reactions Analysis
This compound can undergo a variety of chemical reactions. For example, the synthesis of O-succinimidyl-(tert-butoxycarbonylamino)methyl carbamates has been achieved using isocyanates under the influence of ultrasound, which accelerates the reaction . The compound has also been used as a building block for the synthesis of ureidopeptides . Furthermore, a rapid synthetic method for a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, has been established, involving acylation, nucleophilic substitution, and reduction steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by its functional groups. The tert-butyl group increases the steric hindrance around the molecule, which can affect its reactivity and solubility. The carbamate group is known for its ability to form hydrogen bonds, which can also influence the compound's solubility and boiling point. The protonation sites and dissociation mechanisms of tert-butyl carbamates have been studied in tandem mass spectrometric assays, revealing that protonation can occur at the carbonyl group or the nitrogen atom, depending on the phase (gas or solution) .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Tert-butyl 2-aminopropyl(methyl)carbamate is an important intermediate in synthesizing various biologically active compounds, such as omisertinib (AZD9291). A study by Zhao, Guo, Lan, and Xu (2017) developed a rapid synthesis method for a closely related compound, demonstrating its utility in pharmaceutical applications (Bingbing Zhao et al., 2017).
Application in Organic Synthesis
Guijarro, Ortiz, and Yus (1996) explored the use of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate as a source for the MeNHCH2− synthon. This study highlights the compound's role in the formation of functionalized carbamates, which are valuable in various chemical synthesis processes (A. Guijarro, Javier Ortiz, M. Yus, 1996).
Mecanismo De Acción
Target of Action
Tert-butyl 2-aminopropyl(methyl)carbamate is a type of carbamate compound . Carbamates are known to interact with various biological targets, including enzymes, receptors, and transport proteins.
Mode of Action
Carbamates in general are known to interact with their targets through the formation of covalent bonds . This interaction can lead to changes in the target’s function, potentially altering cellular processes.
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets . These effects can lead to downstream changes in cellular processes.
Result of Action
The effects would depend on the compound’s specific targets and the changes induced in these targets .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the biological system in which the compound is present .
Safety and Hazards
Tert-butyl 2-aminopropyl(methyl)carbamate is classified as an Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Repr. 1B - Skin Irrit. 2 - STOT RE 1 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl N-(2-aminopropyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(10)6-11(5)8(12)13-9(2,3)4/h7H,6,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQQJKYSTUZVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696728 | |
| Record name | tert-Butyl (2-aminopropyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
607380-78-9 | |
| Record name | tert-Butyl (2-aminopropyl)methylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(2-aminopropyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




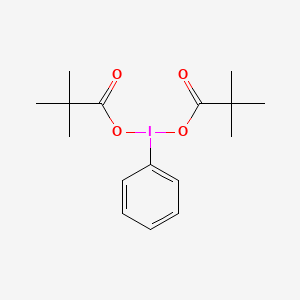
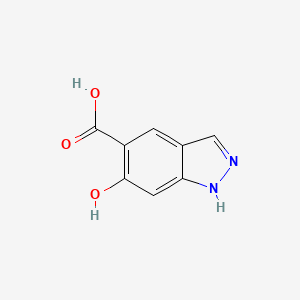
![N-[3-(Trimethoxysilyl)propyl]prop-2-enamide](/img/structure/B3029200.png)
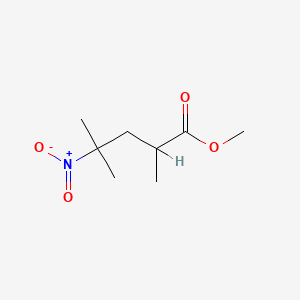
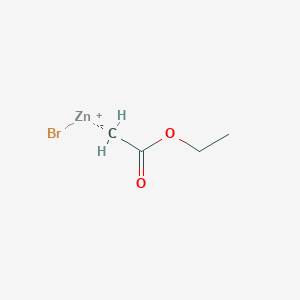
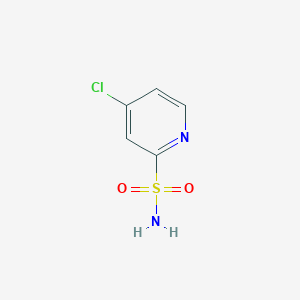
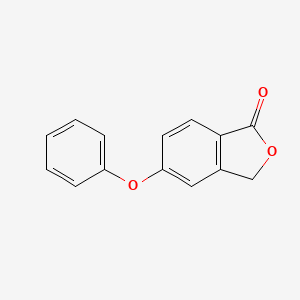
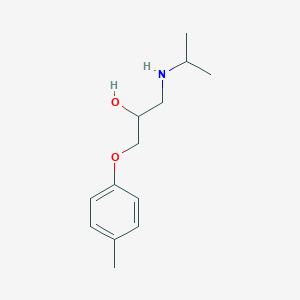
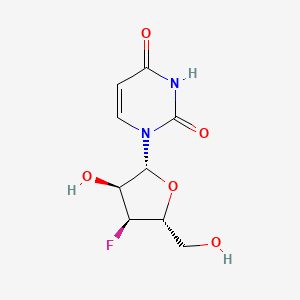
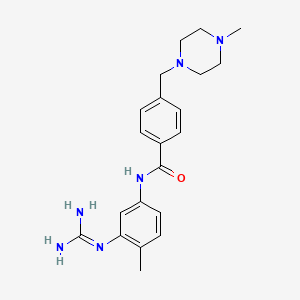
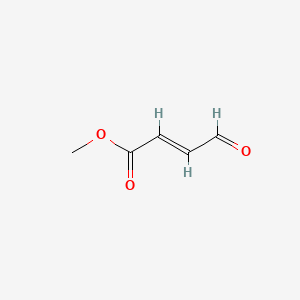
![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B3029211.png)
